molecular formula C9H12BNO3 B8288093 [3-Methyl-4-(methylcarbamoyl)phenyl]boronic acid

[3-Methyl-4-(methylcarbamoyl)phenyl]boronic acid

Cat. No. B8288093
M. Wt: 193.01 g/mol
InChI Key: RSIDLBJYHVRPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Methyl-4-(methylcarbamoyl)phenyl]boronic acid is a useful research compound. Its molecular formula is C9H12BNO3 and its molecular weight is 193.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-Methyl-4-(methylcarbamoyl)phenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Methyl-4-(methylcarbamoyl)phenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[3-Methyl-4-(methylcarbamoyl)phenyl]boronic acid

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C9H12BNO3/c1-6-5-7(10(13)14)3-4-8(6)9(12)11-2/h3-5,13-14H,1-2H3,(H,11,12)

InChI Key

RSIDLBJYHVRPJN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 20.22 g (67 mmol) N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in acetone (300 mL) were added 43.08 g (201 mmol) sodium periodate 134 mL ammonium acetate (134 mmol, 1M in water) and the mixture was stirred for 3 h at rt and 2 h at 40° C. 4 N HCl was added (32 mL) and the organic phase was removed in vaccuo. The mixture was extracted with ethyl acetate, and the organic phase was washed with water, dried and removed in vaccuo to yield 14.59 g (94.2%) of the title compound. 1H-NMR (400 MHz, DMSO-d6), δ [ppm]=0.44-0.52 (2H), 0.59-0.67 (2H), 2.26 (3H), 2.78 (1H), 7.18 (1H), 7.53-7.61 (2H), 8.01 (2H), 8.19 (1H).
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94.2%

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